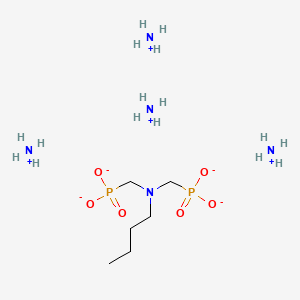
8-(2-Norbornyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Norbornyl)theophylline is a chemical compound that combines the structural elements of the norbornyl group with theophylline, a well-known stimulant found in tea and coffee
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Norbornyl)theophylline typically involves the reaction of theophylline with norbornene derivatives under specific conditions. The process may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(2-Norbornyl)theophylline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) and halides (Cl⁻, Br⁻) can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-(2-Norbornyl)theophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its therapeutic properties, particularly in relation to its stimulant effects similar to theophylline.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 8-(2-Norbornyl)theophylline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to adenosine receptors, leading to the inhibition of adenosine-induced effects, which results in stimulant activity. The specific molecular pathways involved may include the modulation of cyclic AMP (cAMP) levels and the activation of certain signaling cascades.
Vergleich Mit ähnlichen Verbindungen
8-(2-Norbornyl)theophylline is unique due to its combination of the norbornyl group with theophylline. Similar compounds include:
Theophylline: A well-known stimulant with similar biological activity.
Caffeine: Another stimulant with comparable effects.
8-(2-Norbornyl)adenine:
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
73908-82-4 |
|---|---|
Molekularformel |
C14H18N4O2 |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
8-(2-bicyclo[2.2.1]heptanyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H18N4O2/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
UZJCKVSZSVKARK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





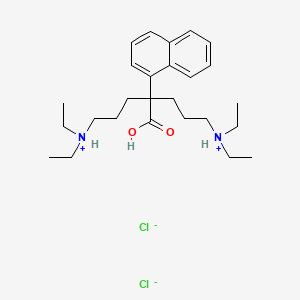
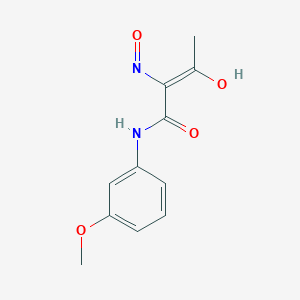
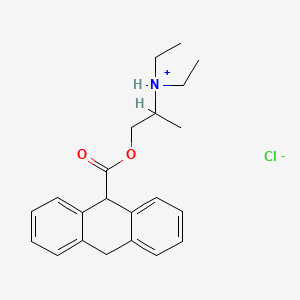
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
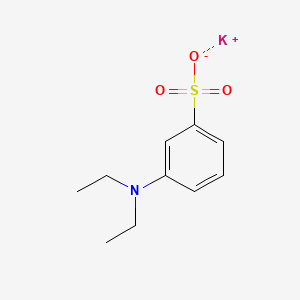
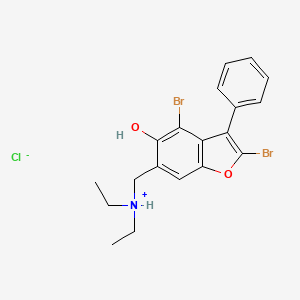
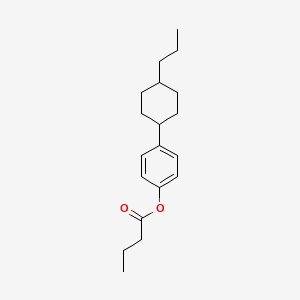
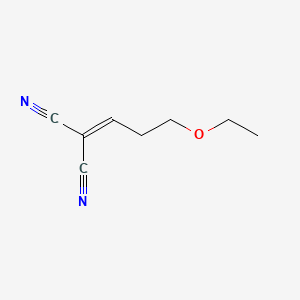
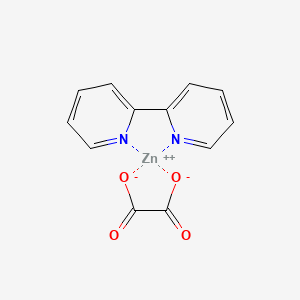
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
